molecular formula C24H21NO3 B2990246 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-11-5

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No. B2990246
CAS RN: 877811-11-5
M. Wt: 371.436
InChI Key: NDBZOVONWVFTQI-UHFFFAOYSA-N
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Description

The compound is a spirocyclic compound, which is a polycyclic compound in which two rings share a single atom . Spirocyclic compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have been used as the central skeletons of many alkaloids with potential pharmaceutical activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, spiroindole and spirooxindole scaffolds, which are similar, have been synthesized using various methods . For instance, Mori and Machida described the diastereoselective formation of tetralin-fused spirooxindole products using Lewis acid-catalyzed C(sp 3)–H bond functionalization .


Molecular Structure Analysis

The molecular structure of this compound likely involves a spirocycle fused at the C2 or C3 of the oxindole moiety . These structures are known to have good affinity to 3D proteins, making them attractive synthetic targets in organic chemistry and drug discovery projects .

Scientific Research Applications

Future Directions

The future research directions could involve the synthesis of this compound and the exploration of its potential biological activities. Given the importance of spirocyclic compounds in drug design, this compound could be a potential candidate for further pharmacological studies .

properties

IUPAC Name

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-21-16-24(28-22-11-4-3-9-20(21)22)12-14-25(15-13-24)23(27)19-10-5-7-17-6-1-2-8-18(17)19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZOVONWVFTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

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